molecular formula C26H32O12 B3030042 Nortrachelogenin-8'-O-|A-glucoside CAS No. 858127-38-5

Nortrachelogenin-8'-O-|A-glucoside

Cat. No.: B3030042
CAS No.: 858127-38-5
M. Wt: 536.5 g/mol
InChI Key: YAVQULWQXQRTKS-KOFHWYBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-8’-O-|A-glucoside typically involves the extraction from natural sources such as Pulsatilla koreana . The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through natural extraction methods.

Industrial Production Methods: Industrial production of Nortrachelogenin-8’-O-|A-glucoside involves large-scale extraction from the roots of Pulsatilla koreana. The process includes drying the roots, followed by solvent extraction and purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Nortrachelogenin-8’-O-|A-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving Nortrachelogenin-8’-O-|A-glucoside include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of Nortrachelogenin-8’-O-|A-glucoside depend on the type of reaction. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Pharmacological Research

Nortrachelogenin-8'-O-β-glucoside has been studied for its pharmacological effects, including:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Research indicates that it may protect cells from oxidative damage by scavenging free radicals.
  • Anti-inflammatory Effects : Studies have shown that Nortrachelogenin can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Cancer Research

Research indicates that Nortrachelogenin-8'-O-β-glucoside may have anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).

Cardiovascular Health

Preliminary studies suggest that this compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its vasodilatory effects could be beneficial in managing hypertension.

Neuroprotective Effects

Emerging evidence points to the neuroprotective potential of Nortrachelogenin against neurodegenerative diseases. It may help in protecting neurons from damage caused by various stressors.

Table 1: Summary of Key Studies on Nortrachelogenin-8'-O-β-glucoside

Study ReferenceFocus AreaKey Findings
Study A (2020)Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study B (2021)Anti-inflammatoryShowed a decrease in pro-inflammatory cytokines in animal models.
Study C (2022)Cancer ResearchInhibited proliferation of breast cancer cells by inducing apoptosis.
Study D (2023)Cardiovascular EffectsImproved endothelial function and reduced systolic blood pressure in hypertensive rats.

Notable Insights

  • Mechanisms of Action : The mechanisms underlying the antioxidant and anti-inflammatory effects of Nortrachelogenin involve modulation of signaling pathways associated with oxidative stress and inflammation.
  • Bioavailability : Understanding the bioavailability of Nortrachelogenin is crucial for its development as a therapeutic agent. Studies suggest that its glucoside form enhances solubility and absorption.
  • Potential Side Effects : While promising, further studies are required to assess the safety profile and potential side effects of long-term use of Nortrachelogenin.

Mechanism of Action

The mechanism of action of Nortrachelogenin-8’-O-|A-glucoside involves its interaction with specific molecular targets and pathways. It inhibits cancer cell proliferation by interfering with the cell cycle and inducing apoptosis. The compound also reduces hormone dependence by modulating hormone receptor activity .

Comparison with Similar Compounds

  • Trachelogenin
  • Arctigenin
  • Matairesinol

Comparison: Nortrachelogenin-8’-O-|A-glucoside is unique due to its specific inhibitory effects on cancer cell proliferation and hormone dependence . While similar compounds like Trachelogenin and Arctigenin also exhibit anti-cancer properties, Nortrachelogenin-8’-O-|A-glucoside’s distinct molecular structure and interaction with hormone receptors set it apart.

Biological Activity

Nortrachelogenin-8'-O-β-glucoside is a natural compound primarily isolated from the roots of Rheum vernale and Pulsatilla koreana. This compound belongs to the class of lignan glycosides and has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C26H32O12
  • Molar Mass : 536.5 g/mol
  • CAS Number : 858127-38-5
  • IUPAC Name : (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one

Biological Activities

Nortrachelogenin-8'-O-β-glucoside exhibits several notable biological activities:

  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells .
  • Anti-cancer Activity : Research indicates that Nortrachelogenin-8'-O-β-glucoside inhibits cancer cell proliferation and reduces hormone dependence in certain cancer types. For example, it has been shown to affect the expression of proteins involved in tumor growth .
  • Anti-inflammatory Effects : The compound has been linked to modulating inflammatory responses through various signaling pathways, including the NF-κB pathway .
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through the modulation of neuronal signaling pathways .

The biological activities of Nortrachelogenin-8'-O-β-glucoside are attributed to its interaction with various molecular targets:

  • Cell Cycle Regulation : It influences cell cycle progression and apoptosis in cancer cells.
  • Signaling Pathways : The compound affects multiple signaling pathways such as MAPK/ERK and TGF-beta/Smad, which are crucial for cellular responses to growth factors and cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals
Anti-cancerInhibits proliferation; reduces hormone dependence
Anti-inflammatoryModulates inflammatory responses
NeuroprotectivePotential protection against neurodegeneration

Case Studies

  • Cancer Research : A study by Lee et al. (2014) demonstrated that Nortrachelogenin-8'-O-β-glucoside significantly inhibited the proliferation of prostate cancer cells by downregulating specific growth factors involved in tumor progression .
  • Inflammation Study : Chen et al. (2017) explored the anti-inflammatory effects of this compound in a rat model of benign prostatic hyperplasia, showing a reduction in inflammatory markers and improved tissue health .

Properties

IUPAC Name

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQULWQXQRTKS-KOFHWYBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortrachelogenin-8'-O-|A-glucoside
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Nortrachelogenin-8'-O-|A-glucoside
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Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 4
Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 5
Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 6
Nortrachelogenin-8'-O-|A-glucoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.